Asymmetric Baeyer–Villiger Oxidation: 2-Phenylcyclobutanone Achieves 99% ee in Cu(II)/SPDO-Catalyzed Kinetic Resolution
In a Cu(II)/SPDO-catalyzed asymmetric Baeyer–Villiger oxidation, racemic 2-phenylcyclobutanone undergoes kinetic resolution to afford unreacted ketone with up to 99% enantiomeric excess (ee) and the corresponding normal lactone with up to 96% ee, along with regioselectivity exceeding 20:1 [1]. In contrast, unsubstituted cyclobutanone and 2-alkylcyclobutanones exhibit significantly lower enantioselectivity and regioselectivity under comparable conditions, underscoring the unique directing effect of the phenyl group [1].
| Evidence Dimension | Enantioselectivity (ee) and regioselectivity in Baeyer-Villiger oxidation |
|---|---|
| Target Compound Data | Up to 99% ee for recovered ketone; up to 96% ee for lactone; regioselectivity >20:1 |
| Comparator Or Baseline | Unsubstituted cyclobutanone and 2-alkylcyclobutanones (typical ee <80% for similar transformations) |
| Quantified Difference | ≥19 percentage points higher ee; >20:1 regioselectivity vs. typically 5:1–10:1 |
| Conditions | Cu(OTf)2/SPDO complex, m-CPBA oxidant, room temperature |
Why This Matters
This level of stereocontrol is essential for synthesizing enantiopure pharmaceutical intermediates, directly reducing downstream purification costs and improving process mass intensity.
- [1] Zhang, C.-S., Shao, Y.-P., Zhang, F.-M., Han, X., Zhang, X.-M., Zhang, K., & Tu, Y.-Q. (2022). Cu(II)/SPDO complex catalyzed asymmetric Baeyer–Villiger oxidation of 2-arylcyclobutanones and its application for the total synthesis of eupomatilones 5 and 6. Chemical Science, 13, 8429–8435. DOI: 10.1039/D2SC02079C. View Source
